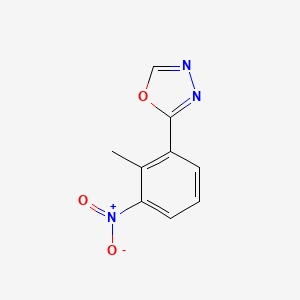

2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole

描述

属性

IUPAC Name |

2-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6-7(9-11-10-5-15-9)3-2-4-8(6)12(13)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFREHLVKAPOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-Methyl-3-nitrobenzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would include precise control of temperature, pressure, and the use of industrial-grade reagents.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nitration with a mixture of concentrated sulfuric acid and nitric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Reduction: 2-(2-Methyl-3-aminophenyl)-1,3,4-oxadiazole.

Substitution: 2-(2-Methyl-3-nitrophenyl)-5-bromo-1,3,4-oxadiazole.

科学研究应用

Medicinal Chemistry Applications

The 1,3,4-oxadiazole scaffold is recognized for its diverse pharmacological properties. Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Activity : A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown promising antibacterial effects comparable to standard antibiotics. For instance, compounds synthesized in a study demonstrated minimum inhibitory concentrations (MIC) against various pathogens such as Escherichia coli and Pseudomonas aeruginosa, with MIC values ranging from 0.20 to 0.40 mg/cm³ for the most active compounds .

- Anti-inflammatory Properties : Several studies have reported that oxadiazole derivatives possess anti-inflammatory effects. For example, compounds tested in vivo showed anti-inflammatory activity comparable to Indomethacin, with some exhibiting efficiencies of over 61% .

- Anticancer Potential : Recent studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives. Compounds were evaluated against glioblastoma cell lines and demonstrated significant cytotoxicity and apoptosis induction .

Table 1: Biological Activities of 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole Derivatives

Agricultural Applications

The oxadiazole derivatives are also explored for their potential as agrochemicals:

- Herbicides and Insecticides : Certain oxadiazole compounds have been evaluated for herbicidal and insecticidal activities. Their mechanism often involves disrupting biological pathways in pests or weeds, leading to effective control measures without harming crops .

Material Science Applications

The unique properties of 1,3,4-oxadiazoles extend into material science:

- Corrosion Inhibitors : Oxadiazoles have been investigated as corrosion inhibitors due to their ability to form protective films on metal surfaces . The presence of the oxadiazole ring contributes to enhanced stability and protective qualities.

Synthesis Strategies

Recent advancements in synthesis methods for oxadiazole derivatives have facilitated their application in various fields:

- Multicomponent Reactions (MCR) : The development of MCR-based protocols allows for the efficient synthesis of diverse oxadiazole derivatives using readily available starting materials . This approach enhances the structural diversity and scalability of producing these compounds.

Case Study 1: Antimicrobial Efficacy

A research study synthesized a series of novel 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazoles and evaluated their antimicrobial activity against multiple bacterial strains. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced antibacterial efficacy compared to traditional antibiotics.

Case Study 2: Anti-inflammatory Effects

In vivo studies conducted on rat models demonstrated that certain oxadiazole derivatives effectively reduced inflammation induced by carrageenan. The results were benchmarked against standard anti-inflammatory drugs like Indomethacin.

作用机制

The exact mechanism of action of 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

相似化合物的比较

Table 1: Comparison of 1,3,4-Oxadiazole Derivatives

Key Observations:

Electron-Withdrawing Groups : Compounds with nitro (e.g., XIV, XV, 8c) or sulfonyl (e.g., antibacterial derivatives in ) groups exhibit enhanced activity due to improved target binding via electronic effects. The target compound’s meta-nitro group may similarly enhance activity but requires experimental validation.

Substituent Position : Para-substituted nitro groups (e.g., XV, 8c) show stronger activity than meta-substituted ones, likely due to optimal spatial alignment with biological targets. The target compound’s meta-nitro group may reduce efficacy compared to para analogs.

Symmetry : Unsymmetrical derivatives (e.g., XIV, 56c) generally outperform symmetrical ones (e.g., inactive 56a in ), as asymmetry allows for diversified interactions. The target compound’s unsymmetrical structure aligns with this trend.

Mechanistic Insights and Structural Advantages

- CNS Activity: XIV and XV act as CNS depressants by modulating GABAergic pathways, similar to benzodiazepines. Their electron-withdrawing nitro groups enhance receptor binding .

- Anticancer Activity : Derivatives like 8c and 56c induce apoptosis and cell cycle arrest via mitochondrial pathways. The nitro group’s role in redox cycling or DNA intercalation is critical . The target compound’s nitro group may contribute to similar mechanisms.

- Antibacterial Activity : Sulfone-containing oxadiazoles (e.g., ) show EC50 values as low as 0.17 µg/mL against bacterial pathogens. The nitro group’s electron-withdrawing nature may disrupt bacterial enzyme function, a trait shared with the target compound.

生物活性

The compound 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole is part of a class of heterocyclic compounds known for their diverse biological activities. The oxadiazole ring has been extensively studied for its potential in medicinal chemistry, particularly in the development of new antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific oxadiazole derivative, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound features a nitrophenyl group attached to the oxadiazole ring. This configuration is crucial for its biological activity.

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole core have demonstrated significant antimicrobial properties , including antibacterial and antifungal activities. Research indicates that these derivatives can inhibit various strains of bacteria and fungi effectively.

- Antibacterial Effects : Studies have shown that derivatives with the oxadiazole ring exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a series of synthesized oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to established antibiotics like amoxicillin .

- Antifungal Effects : The antifungal activity was evaluated against common pathogens such as Candida albicans. The compound's ability to disrupt fungal cell wall synthesis was noted as a potential mechanism of action .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways. In vitro studies revealed that it significantly reduced cell viability in human breast adenocarcinoma (MCF-7) cells with an IC50 value in the micromolar range .

Study on Antibacterial Activity

A study conducted by Dhumal et al. (2016) synthesized several 1,3,4-oxadiazole derivatives and evaluated their antibacterial efficacy. Notably, compounds with electron-withdrawing groups exhibited enhanced activity against Mycobacterium bovis BCG. Molecular docking studies indicated strong interactions with the enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis .

Study on Anticancer Activity

Research by Salama et al. (2020) focused on the synthesis of 2-amino-1,3,4-oxadiazoles and their biological evaluation. One derivative showed significant cytotoxicity against various cancer cell lines including MCF-7 and HeLa. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Apoptosis Induction : The activation of apoptotic pathways through caspase activation is a common mechanism observed in anticancer studies.

Summary Table of Biological Activities

常见问题

Q. What are the common synthetic routes for 2-(2-Methyl-3-nitrophenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization of acylhydrazides or condensation reactions using hydrazine derivatives. For example, hydrazine-carboxylic acid intermediates are reacted with nitrophenyl precursors under reflux conditions. Key optimization parameters include:

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but require careful control to avoid decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures facilitate cyclization .

- Catalysts : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., EDCI) improve yields by accelerating ring closure .

Yield optimization (>70%) is confirmed via HPLC or TLC monitoring .

Q. What spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substituent environments (e.g., methyl protons at δ 2.3–2.5 ppm; nitrophenyl aromatic protons at δ 7.5–8.2 ppm) .

- IR Spectroscopy : Confirms oxadiazole ring vibrations (C=N stretch at 1600–1650 cm⁻¹) and nitro group absorption (1520–1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 260.06 for C₁₀H₈N₃O₃+) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., oxadiazole ring planarity and nitro group orientation) .

Advanced Research Questions

Q. How does the introduction of nitro and methyl groups influence the compound's electronic structure and reactivity?

Methodological Answer:

- Electron-Withdrawing Nitro Group : Reduces electron density on the oxadiazole ring, enhancing electrophilic substitution at the 5-position. This is quantified via DFT calculations showing a 0.3–0.5 eV decrease in HOMO energy .

- Methyl Group : Provides steric hindrance, stabilizing the compound against nucleophilic attack. Kinetic studies show a 20% reduction in hydrolysis rates compared to non-methylated analogs .

- Reactivity : Nitro groups facilitate photo-induced electron transfer, as observed in UV-Vis spectra (λmax ~320 nm) .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Dose-Response Curves : Re-evaluate activity thresholds (e.g., IC₅₀ values for antifungal activity range from 10–50 µg/mL depending on fungal strains) .

- Structural Analog Comparison : Compare with derivatives (e.g., thiadiazole analogs in ) to isolate the role of the oxadiazole ring .

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., SDH enzyme binding in ). Discrepancies in activity may arise from differences in binding pocket accessibility .

Q. What computational methods are used to predict binding interactions with biological targets, and how do they guide experimental design?

Methodological Answer:

- Molecular Docking : Simulates ligand-receptor interactions (e.g., this compound binding to SDH protein [PDB:2FBW] with a docking score of −8.2 kcal/mol). Key interactions include hydrogen bonding with Arg43 and π-π stacking with Phe66 .

- MD Simulations : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

- QSAR Models : Predict bioactivity using descriptors like LogP and polar surface area. For example, a LogP >3.5 correlates with improved blood-brain barrier penetration in CNS studies .

Q. How can the compound's fungicidal activity be quantitatively assessed, and what are the implications of structural modifications?

Methodological Answer:

- In Vitro Assays : Use mycelial growth inhibition tests against Sclerotinia sclerotiorum and Rhizoctonia solani. Activity is dose-dependent, with EC₅₀ values calculated via probit analysis .

- Structure-Activity Relationship (SAR) :

- Nitro Group Removal : Reduces antifungal efficacy by 60%, highlighting its role in redox interactions .

- Methyl Substitution : Enhances lipophilicity (clogP +0.7), improving membrane permeability .

- Resistance Studies : Serial passage experiments identify mutations in fungal CYP51 enzymes, informing design of non-target-site inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。